molecular formula C27H26Cl2FN5O7S2 B13996846 3-[[4-[4-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]butyl]phenyl]carbamoyl]benzenesulfonyl fluoride; sulfuric acid CAS No. 25288-24-8

3-[[4-[4-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]butyl]phenyl]carbamoyl]benzenesulfonyl fluoride; sulfuric acid

Cat. No.: B13996846
CAS No.: 25288-24-8
M. Wt: 686.6 g/mol
InChI Key: KSPPXEYIABMOHB-UHFFFAOYSA-N
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Description

3-[[4-[4-[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]butyl]phenyl]carbamoyl]benzenesulfonyl fluoride is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with diamino and dichlorophenyl groups, a butyl chain, and a benzenesulfonyl fluoride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-[4-[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]butyl]phenyl]carbamoyl]benzenesulfonyl fluoride typically involves multiple steps, starting with the preparation of the pyrimidine core. The diamino and dichlorophenyl groups are introduced through nucleophilic substitution reactions. The butyl chain is then attached via alkylation reactions. Finally, the benzenesulfonyl fluoride moiety is introduced through sulfonylation reactions using reagents such as benzenesulfonyl chloride and fluoride sources under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The reaction conditions are carefully controlled to minimize by-products and ensure the desired product’s consistency .

Chemical Reactions Analysis

Types of Reactions

3-[[4-[4-[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]butyl]phenyl]carbamoyl]benzenesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

3-[[4-[4-[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]butyl]phenyl]carbamoyl]benzenesulfonyl fluoride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[[4-[4-[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]butyl]phenyl]carbamoyl]benzenesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including the inhibition of cell proliferation or the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[4-[4-[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]butyl]phenyl]carbamoyl]benzenesulfonyl fluoride is unique due to its complex structure, which combines multiple functional groups, allowing for diverse chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

25288-24-8

Molecular Formula

C27H26Cl2FN5O7S2

Molecular Weight

686.6 g/mol

IUPAC Name

3-[[4-[4-[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]butyl]phenyl]carbamoyl]benzenesulfonyl fluoride;sulfuric acid

InChI

InChI=1S/C27H24Cl2FN5O3S.H2O4S/c28-21-13-10-17(15-22(21)29)24-23(34-27(32)35-25(24)31)7-2-1-4-16-8-11-19(12-9-16)33-26(36)18-5-3-6-20(14-18)39(30,37)38;1-5(2,3)4/h3,5-6,8-15H,1-2,4,7H2,(H,33,36)(H4,31,32,34,35);(H2,1,2,3,4)

InChI Key

KSPPXEYIABMOHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)C(=O)NC2=CC=C(C=C2)CCCCC3=C(C(=NC(=N3)N)N)C4=CC(=C(C=C4)Cl)Cl.OS(=O)(=O)O

Origin of Product

United States

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